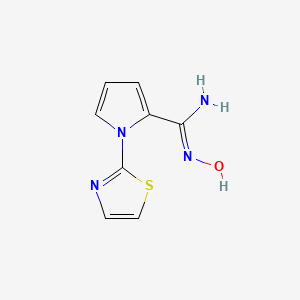

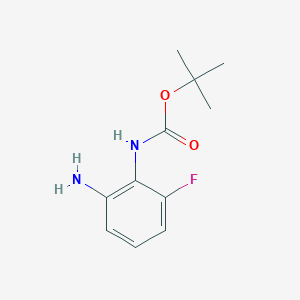

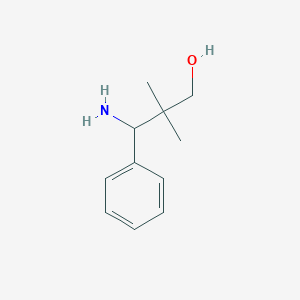

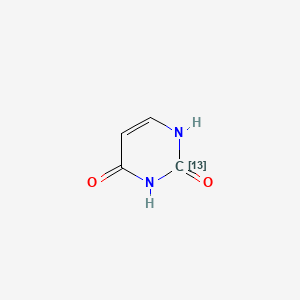

![molecular formula C9H8ClN3O2 B1311685 Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate CAS No. 215531-00-3](/img/structure/B1311685.png)

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate

Übersicht

Beschreibung

“Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate” is a chemical compound. It belongs to the class of imidazo[1,2-b]pyridazine derivatives which have been widely studied in drug molecules . These compounds are diverse in variety and structure, and show different biological activities and pharmacological properties .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been a subject of interest in recent years . A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques . The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .Molecular Structure Analysis

The molecular structure of the synthesized compound was characterized by 1H NMR, 13C NMR, FTIR, and MS . Its single crystal was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results of comparison show that the experimental study on the structure of the title compound is consistent with the theoretical study .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-b]pyridazine derivatives have been reported in several studies . The synthesis methods of imidazo[1,2-b]pyridazine compounds have been reported with the rapid development of organic synthesis technology .Wissenschaftliche Forschungsanwendungen

Antikinetoplastid Activity

Imidazo[1,2-b]pyridazine compounds have been explored as potential new antikinetoplastid series . These compounds have shown good activity against the trypomastigote blood stream form of Trypanosoma brucei brucei . However, they showed poor solubility in both HepG2 and Leishmania infantum axenic amastigotes culture media, associated with a loss of activity against the promastigote form of L. infantum .

Inhibitors of Aurora A Kinase

Imidazo[4,5-b]pyridine derivatives have been described as inhibitors of Aurora A kinase (AURAKA) . AURAKA is connected with the carcinogenesis process, making it a promising molecular target for cancer therapy .

IL-17A Inhibitors

Imidazo-pyridazine compounds have been described as IL-17A inhibitors . These inhibitors can be used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

GABAA Receptor Agonists

Imidazopyridines, a group that includes imidazo[1,2-b]pyridazines, are generally known to be GABAA receptor agonists . This makes them potentially useful in the treatment of conditions related to the central nervous system .

Proton Pump Inhibitors

Some imidazopyridines have been developed as proton pump inhibitors . These compounds could be used in the treatment of conditions related to the digestive system .

Aromatase Inhibitors

Imidazopyridines have also been found to act as aromatase inhibitors . These inhibitors can be used in the treatment of certain types of breast cancer .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazo[1,2-b]pyridazines, have been reported to exhibit significant activity against various targets

Mode of Action

It is known that imidazo[1,2-b]pyridazines interact with their targets to induce changes . The specific interactions and resulting changes caused by Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate remain to be elucidated.

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways

Pharmacokinetics

The physicochemical properties of the pyridazine ring, which is part of the compound’s structure, suggest potential for favorable pharmacokinetics

Result of Action

Related compounds have been shown to have significant effects at the molecular and cellular level

Action Environment

It is known that environmental factors can significantly influence the action of chemical compounds

Zukünftige Richtungen

The imidazo[1,2-b]pyridazine scaffold can provide a variety of bioactive molecules and is an important heterocyclic nucleus . The successful kinase inhibitor bonatinib has aroused people’s strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, the future direction could be the exploration of new derivatives of imidazo[1,2-b]pyridazine for various therapeutic applications.

Eigenschaften

IUPAC Name |

methyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-15-9(14)4-6-5-13-8(11-6)3-2-7(10)12-13/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVMNFGXLWLETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451764 | |

| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate | |

CAS RN |

215531-00-3 | |

| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.